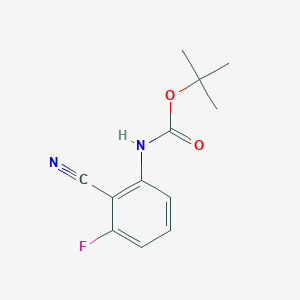

tert-Butyl (2-cyano-3-fluorophenyl)carbamate

Übersicht

Beschreibung

“tert-Butyl (2-cyano-3-fluorophenyl)carbamate”, also known as Boc-anilido-4-fluorobenzonitrile, is a chemical compound with the molecular formula C12H13FN2O2 . It has a molecular weight of 236.24 g/mol . The compound is a light yellow solid .

Synthesis Analysis

The synthesis of “tert-Butyl (2-cyano-3-fluorophenyl)carbamate” involves the use of ketoreductases capable of performing chiral selective reduction . Optimum parameters for maximum conversion and chiral selectivity were found to be 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .Molecular Structure Analysis

The InChI code for the compound is 1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14/h4-6H,1-3H3,(H,15,16) .Chemical Reactions Analysis

The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical And Chemical Properties Analysis

The compound is a light yellow solid . It has a molecular weight of 236.24 g/mol . The storage temperature is 0-5°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl Carbamate : This study presented a method for synthesizing a compound related to tert-butyl (2-cyano-3-fluorophenyl)carbamate, which is an important intermediate in biologically active compounds like omisertinib (AZD9291). The synthesis involved acylation, nucleophilic substitution, and reduction, achieving an 81% yield in three steps (Zhao, Guo, Lan, & Xu, 2017).

Synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate : This compound serves as a vital intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirmed the relative substitution of the cyclopentane ring, similar to β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Biological Activities

Synthesis and Hypotensive Activity of Phenyl N-Substituted Carbamates : Research on novel 1,3-disubstituted ureas and phenyl N-substituted carbamates revealed significant hypotensive action and antiarrhythmic activity in certain compounds, demonstrating the therapeutic potential of tert-butyl carbamate derivatives (Chalina, Chakarova, & Staneva, 1998).

Cytotoxicity of Platinum(IV) Carbamate Complexes : A study on platinum(IV) complexes with tert-butyl carbamate ligands showed promising cytotoxicity against human lung cancer cells, comparable or slightly better than cisplatin. This suggests potential applications in cancer treatment (Wilson & Lippard, 2011).

Chemical Reactions and Properties

α-Aminated Methyllithium by DTBB-Catalysed Lithiation : The study on O-tert-butyl-N-(chloromethyl)-N-methyl carbamate showed its reactivity with lithium powder and different electrophiles, leading to functionalized carbamates. This indicates the compound's utility in chemical synthesis (Ortiz, Guijarro, & Yus, 1999).

Synthesis and Characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) Piperazine-1-carboxylate : This study showed the condensation reaction between carbamimide and 3-fluorobenzoic acid, leading to a compound with moderate antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Balancing sp2 and sp3 C-H Bond Activation in Pt(II) Complex : A study involving 2-tert-butyl-6-(4-fluorophenyl)pyridine and K(2)PtCl(4) showed activation of sp(2) and sp(3) C-H bonds, leading to cyclometalated complexes. This highlights the compound's potential in creating complex molecular structures (Crosby, Clarkson, & Rourke, 2009).

Deprotection of tert-butyl Carbamates, Esters, and Ethers Using Aqueous Phosphoric Acid : This method offers a mild and environmentally benign approach for deprotecting tert-butyl carbamates. It preserves the stereochemical integrity of substrates and is high yielding (Li et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(2-cyano-3-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZIIFNBWLCXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656197 | |

| Record name | tert-Butyl (2-cyano-3-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-cyano-3-fluorophenyl)carbamate | |

CAS RN |

1153762-99-2 | |

| Record name | tert-Butyl (2-cyano-3-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)

![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)

![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)

![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)

![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)